Thermodynamic stability of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in solution
Thermodynamic Stability of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride in Solution: A Comprehensive Profiling Guide Executive Summary Azetidine derivatives have emerged as privileged structural motifs in modern d...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride in Solution: A Comprehensive Profiling Guide
Executive Summary
Azetidine derivatives have emerged as privileged structural motifs in modern drug discovery, offering a rigid, saturated four-membered heterocyclic scaffold that improves pharmacokinetic properties and dictates specific three-dimensional molecular conformations[1]. 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a highly functionalized building block combining this strained ring with an electron-withdrawing arylsulfonyl group. While stable as a solid salt, its dissolution in aqueous or mixed-organic media triggers complex thermodynamic and kinetic vulnerabilities. This whitepaper provides an authoritative guide to understanding, evaluating, and mitigating the degradation pathways of this compound in solution.
Structural and Thermodynamic Profiling
The fundamental reactivity of azetidines is driven by a considerable ring strain (approximately 26 kcal/mol), which thermodynamically favors ring-opening reactions[2].
In the case of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, the molecule exists predominantly in its protonated state upon dissolution in unbuffered aqueous solutions. The presence of the 3-sulfonyl group exerts a strong inductive (-I) effect, pulling electron density away from the adjacent C2 and C4 carbons.
Acidic Vulnerability : Protonation of the azetidine nitrogen creates an excellent leaving group. Under acidic conditions, the strained ring becomes highly susceptible to nucleophilic attack by solvent molecules (e.g., water) or counterions (e.g., chloride), catalyzing ring-opening degradation[3].
Base-Mediated Vulnerability : In basic environments, the compound converts to its free base form. The proton at the C3 position (alpha to the sulfonyl group) is highly acidic. Deprotonation at this site can initiate a beta-elimination sequence, leading to the cleavage of the C-N bond and the collapse of the azetidine ring.
Mechanistic Pathways of Degradation
Understanding the causality behind degradation is critical for formulation and assay design. The degradation of substituted azetidines is not random; it follows predictable, pH-dependent trajectories driven by the relief of ring strain[4].
Thermodynamic and kinetic degradation pathways of 3-sulfonyl azetidines in solution.
To accurately assess the thermodynamic stability of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, researchers must decouple pH effects from thermal kinetics. The following protocol utilizes a forced-degradation matrix designed to prevent premature solvolysis and capture true kinetic snapshots.
Step-by-Step Protocol:
Anhydrous Stock Preparation : Weigh 10.0 mg of the compound and dissolve it in 1.0 mL of anhydrous LC-MS grade acetonitrile (ACN) to yield a 10 mg/mL stock.
Causality: Preparing the initial stock in an aprotic organic solvent prevents premature hydrolysis that would otherwise skew time-zero (
t0
) baseline measurements[3].
Buffer Matrix Aliquoting : Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Spike the ACN stock into each buffer to a final concentration of 0.1 mg/mL.
Causality: Maintaining a low organic solvent ratio (1% ACN) ensures the solution's dielectric constant accurately reflects physiological or standard aqueous testing conditions.
Thermal Incubation & Quenching : Incubate the solutions in a thermomixer at 40°C. At specified intervals (t = 0, 2, 4, 8, 24, 48 hours), withdraw 50 µL aliquots. Immediately quench by adding 50 µL of ice-cold ACN containing an internal standard.
Causality: The drastic drop in temperature combined with the solvent shift kinetically freezes the reaction, ensuring the LC-MS analysis reflects the exact state of the molecule at the sampling time.
LC-MS/MS Analysis : Analyze the quenched samples using a validated reversed-phase LC-MS/MS method to quantify the remaining parent compound and identify the masses of degradation products (e.g., +18 Da for hydrolysis)[3].
Step-by-step experimental workflow for evaluating azetidine thermodynamic stability.
Quantitative Data Presentation
Based on the strain-release character and inductive effects of the sulfonyl group, the compound exhibits a distinct U-shaped stability profile across the pH spectrum. The table below summarizes typical kinetic parameters observed during forced degradation.
Data Interpretation: The optimal thermodynamic stability is achieved near neutral pH. At this inflection point, the concentration of the highly electrophilic protonated species is balanced against the lack of sufficient hydroxide ions to drive base-catalyzed elimination.
Strategic Mitigation in Formulation
To preserve the structural integrity of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride during drug development and assay preparation, the following guidelines must be strictly adhered to:
pH Control : Always formulate aqueous solutions in buffered media at a neutral pH (around 7.0 - 7.4) to minimize protonation-catalyzed ring opening[3].
Temperature Management : Avoid long-term storage of the compound in solution at room temperature. Solutions should be prepared fresh or flash-frozen and stored at -20°C or -80°C to kinetically arrest degradation[3].
Solvent Selection : When possible, utilize aprotic solvents (e.g., DMSO, Acetonitrile) for stock solutions. In contrast to more reactive sulfonyl chlorides, sulfonylated azetidines can persist intact through further reactions if nucleophilic solvents are avoided during storage[5].
References
[5] Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source: ACS Publications | URL:[Link]
[2] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Source: RSC Publishing | URL:[Link]
Pharmacokinetic properties of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride analogs
An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride Analogs Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In the landscape of mode...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride Analogs
Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The path from a promising lead compound to a clinically viable drug is notoriously challenging, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[1] Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics dictate a drug's bioavailability, its concentration at the target site, and its potential for toxicity.[2][3] Therefore, a comprehensive understanding of a compound's ADME profile is not merely a regulatory checkpoint but a foundational pillar of a successful drug development program.[2][4]
This guide focuses on a chemical class of growing interest: analogs of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. This scaffold combines two key structural motifs:
The Azetidine Ring : A four-membered saturated nitrogen-containing heterocycle, the azetidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[5][6][7] Its strained, rigid nature allows for precise, three-dimensional positioning of substituents, which can enhance binding affinity to biological targets.[5][8] Furthermore, its incorporation often improves critical physicochemical properties such as solubility and metabolic stability, moving molecules into more favorable drug-like space.[9]
The Sulfonyl Group : This functional group is a common feature in many marketed drugs. Its ability to act as a hydrogen bond acceptor and its impact on the electronic properties of adjacent rings can significantly influence a molecule's interactions with its target and its metabolic profile. The optimization of ADME properties for sulfonamides has been a key strategy in the development of successful drugs.[10]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a framework for evaluating the pharmacokinetic properties of this specific analog series, detailing the causality behind experimental choices and presenting self-validating protocols for key in vitro and in vivo assays. Our objective is to empower research teams to make informed, data-driven decisions, de-risking their projects and accelerating the journey of their most promising candidates toward the clinic.
Section 1: A Foundational Workflow for ADME Profiling
A systematic evaluation of ADME properties should be an iterative process, integrated early into the drug discovery pipeline, from hit identification through lead optimization.[4][11] A tiered approach allows for the rapid screening of many compounds in early stages with higher-throughput, lower-resolution assays, followed by more detailed, mechanistic studies for a smaller number of prioritized leads.[11][12]
Caption: A tiered workflow for ADME assessment in drug discovery.
Section 2: Absorption - Crossing the Barrier
Absorption describes the process by which a drug moves from the site of administration into the systemic circulation.[2] For orally administered drugs, this primarily involves crossing the intestinal epithelium. Passive diffusion is a key mechanism for many small molecules and is highly dependent on the compound's physicochemical properties.[13]
In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay is a cost-effective, high-throughput method used in early drug discovery to predict passive membrane transport.[14][15] It isolates the contribution of passive diffusion, avoiding the complexities of active transporters and metabolism that are present in cell-based assays.[14][16] This makes it an excellent tool for initial ranking of compounds and guiding structural modifications to improve permeability.[14]
Caption: Experimental setup for the PAMPA assay.
Experimental Protocol: PAMPA-GIT
Membrane Coating: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin) in an organic solvent like dodecane.[14] The solvent is allowed to evaporate completely.
Plate Preparation: The acceptor 96-well plate is filled with buffer at a physiological pH of 7.4.[15]
Compound Addition: The test compounds, dissolved in a buffer representing the pH of the gastrointestinal tract (e.g., pH 5.0-6.5), are added to the donor plate wells.[15]
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich."[13] This assembly is incubated, typically for 4 to 18 hours at room temperature, often with gentle shaking.[13][17]
Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are determined using a sensitive analytical method, most commonly LC-MS/MS.[13][16]
Data Analysis: The effective permeability coefficient (Pe) is calculated. High, medium, and low permeability controls are run in parallel to validate the assay.
Table 1: Representative PAMPA Data for Sulfonylazetidine Analogs
Compound ID
R-Group Modification
Permeability (Pe, 10⁻⁶ cm/s)
Permeability Class
Parent
(H)
3.5
Moderate
Analog-1
-CH₃
5.2
High
Analog-2
-CF₃
6.1
High
Analog-3
-COOH
0.2
Low
Control-High
Propranolol
15.8
High
Control-Low
Atenolol
0.1
Low
Interpretation: Analogs with increased lipophilicity (e.g., -CH₃, -CF₃) often show higher passive permeability. The introduction of a highly polar, charged group like a carboxylic acid (-COOH) drastically reduces permeability. Compounds with Pe > 5 x 10⁻⁶ cm/s are generally considered to have high permeability.[18]
Section 3: Distribution - Reaching the Target
Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body.[2] A key determinant of distribution is plasma protein binding (PPB), as it is generally the unbound or "free" fraction of the drug that is pharmacologically active and available for metabolism and excretion.[19][20]
In Vitro Assessment: Rapid Equilibrium Dialysis (RED)
Causality: Equilibrium dialysis is considered the gold standard for measuring PPB.[19] The RED method utilizes a device with two chambers separated by a semi-permeable membrane with a molecular weight cut-off that retains proteins but allows small molecule drugs to pass freely.[21] At equilibrium, the concentration of the compound in the protein-free buffer chamber is equal to the unbound concentration in the plasma chamber, providing a direct and accurate measurement.[19][21]
Preparation: Test compounds are spiked into plasma (human, rat, etc.) at a known concentration. The final organic solvent concentration should be minimal (<1%) to avoid protein precipitation.[19]
Device Loading: The spiked plasma is added to one chamber (the plasma chamber) of the RED device insert. An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[20]
Incubation: The sealed device is incubated at 37°C in a shaking water bath for a sufficient time (typically 4-6 hours) to reach equilibrium.[20] The optimal time should be determined experimentally.
Sampling & Matrix Matching: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS in the same ratio. This process, known as matrix matching, minimizes analytical artifacts.
Analysis: The samples are processed (e.g., protein precipitation with acetonitrile) and the concentration of the compound in each chamber is quantified by LC-MS/MS.[20]
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.
Table 2: Representative Plasma Protein Binding Data
Compound ID
Species
Fraction Unbound (fu)
% Bound
Interpretation
Parent
Human
0.08
92%
Highly Bound
Parent
Rat
0.15
85%
Moderately High Bound
Analog-4
Human
0.25
75%
Moderately Bound
Analog-4
Rat
0.30
70%
Moderately Bound
Control
Warfarin
0.01
99%
Very Highly Bound
Interpretation: Highly bound compounds (>90%) can have a lower volume of distribution and may be more susceptible to drug-drug interactions where one drug displaces another from plasma proteins.[22] It is also crucial to assess PPB in the animal species used for efficacy and safety studies, as significant inter-species differences can exist.
Section 4: Metabolism - Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically making them more water-soluble for easier excretion.[2] The liver is the primary site of drug metabolism, and the Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of the vast majority of clinically used drugs.[23][24]
In Vitro Assessment: Metabolic Stability
Causality: Assessing a compound's stability in the presence of metabolic enzymes is critical for predicting its in vivo clearance and half-life. Unstable compounds are cleared too rapidly, leading to poor exposure and efficacy. The azetidine scaffold is often incorporated into drug candidates specifically to improve metabolic stability.[5][9] Assays using human liver microsomes (HLMs) or cryopreserved hepatocytes provide a robust in vitro system to evaluate this property.[12]
Experimental Protocol: Microsomal Stability Assay
Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) and a buffer system.
Initiation: The reaction is initiated by adding the test compound and the essential cofactor NADPH, which is required for CYP enzyme activity. A parallel incubation is run without NADPH as a control for non-CYP-mediated degradation.
Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.
In Vitro Assessment: CYP450 Inhibition
Causality: Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[24][25] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, leading to dangerously high plasma concentrations and potential toxicity.[26] Regulatory agencies require the evaluation of a new drug's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[12][26]
Caption: Mechanism of CYP450-mediated drug-drug interaction (DDI).
Experimental Protocol: CYP Inhibition IC₅₀ Assay
System Setup: Human liver microsomes are incubated with a specific probe substrate for the CYP isoform being tested (e.g., midazolam for CYP3A4).[23]
Inhibitor Addition: The test compound (the potential inhibitor) is added across a range of concentrations (typically an 8-point curve).[23][26]
Reaction Initiation: The reaction is started by adding NADPH.
Incubation: The mixture is incubated for a short, defined period where the reaction is linear (e.g., 5-10 minutes).
Quenching and Analysis: The reaction is stopped with a solvent, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
IC₅₀ Calculation: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value—the concentration of the inhibitor that causes 50% inhibition of enzyme activity—is determined from this curve.[23]
Table 3: Representative CYP Inhibition Data (IC₅₀, µM)
Compound ID
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
Risk Profile
Parent
>50
15.2
>50
28.1
8.5
Moderate risk for 3A4
Analog-5
>50
>50
>50
>50
>50
Low Risk
Control
Ketoconazole
-
-
-
0.02
Potent 3A4 Inhibitor
Interpretation: Higher IC₅₀ values are desirable, as they indicate a lower potential for DDI. An IC₅₀ value > 10 µM is often considered a low risk for clinical interactions, although this depends on the expected therapeutic concentrations of the drug.[18]
Section 5: In Vivo Pharmacokinetic Studies
While in vitro assays are invaluable for screening and optimization, in vivo studies in animal models are essential to understand how a drug behaves in a whole living system.[2][27] Rodents, particularly mice and rats, are the most common species used in preclinical PK studies.[27][28]
Causality: In vivo studies integrate all ADME processes simultaneously. They provide crucial parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t½), and, for oral dosing, bioavailability (F%).[29] This data is essential for predicting human pharmacokinetics, selecting appropriate doses for safety and efficacy studies, and fulfilling regulatory requirements for advancing a compound to clinical trials.[28][29]
Experimental Protocol: Rodent PK Study
Animal Model Selection: An appropriate rodent species and strain (e.g., Sprague-Dawley rat) is chosen.[27] Animals may be surgically cannulated for easier serial blood sampling.[30]
Dosing: Two groups of animals are typically used. One group receives the drug intravenously (IV) to determine clearance and volume of distribution. The other group receives the drug orally (PO) to assess absorption and bioavailability.[30]
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Microsampling techniques can be used to obtain a full PK profile from a single mouse.[30][31]
Sample Processing: Plasma is separated from the blood samples.
Bioanalysis: A validated LC-MS/MS method is used to quantify the concentration of the drug in the plasma samples.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.[30]
Table 4: Representative In Vivo Pharmacokinetic Parameters in Rat
Parameter
Units
IV Dose (1 mg/kg)
PO Dose (5 mg/kg)
Interpretation
CL (Clearance)
mL/min/kg
15
-
Low clearance (vs. liver blood flow)
Vdss (Volume of Distribution)
L/kg
2.5
-
Moderate tissue distribution
t½ (Half-life)
h
3.1
-
Acceptable half-life
Cmax (Max Concentration)
ng/mL
-
850
Good peak exposure
Tmax (Time to Cmax)
h
-
1.0
Rapid absorption
AUC (Area Under the Curve)
ng*h/mL
1110
4250
Overall exposure
F% (Oral Bioavailability)
%
-
76%
Excellent bioavailability
Conclusion
The 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride scaffold represents a promising starting point for the design of novel therapeutics. However, the ultimate success of any analog series will depend heavily on a carefully balanced pharmacokinetic profile. By employing the systematic, multi-tiered approach outlined in this guide—from high-throughput in vitro screens for permeability and metabolic stability to definitive in vivo characterization—drug discovery teams can efficiently identify and address potential ADME liabilities. The strategic incorporation of the azetidine moiety offers a powerful tool to enhance metabolic stability and solubility, but this must be continually validated against other critical parameters like plasma protein binding and potential for CYP450 inhibition. Through the integration of these principles, researchers can navigate the complexities of drug metabolism and pharmacokinetics, significantly increasing the probability of advancing safe and effective drug candidates.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
CYP Inhibition Assay - LifeNet Health LifeSciences. (URL: )
Azetidines in Drug Discovery - PharmaBlock. (URL: )
LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (URL: )
Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (URL: [Link])
Azetidines - Enamine. (URL: )
Azetidines of pharmacological interest - PubMed. (URL: )
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC. (URL: [Link])
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (URL: [Link])
Benchmarking the ADME Properties of 3-(3-Biphenylyl)
Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones - Organic Chemistry Portal. (URL: [Link])
Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. (URL: [Link])
ADME Properties in Drug Delivery - PMC - NIH. (URL: [Link])
Using 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in cross-coupling reactions
An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in cross-coupling reactions. Introduction & Strategic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in cross-coupling reactions.
Introduction & Strategic Rationale
The incorporation of sp³-rich nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Increasing the fraction of sp³ carbons (
Fsp3
) in drug candidates is directly correlated with improved clinical success rates, as it enhances aqueous solubility, lowers lipophilicity (logP), and mitigates off-target promiscuity [1]. Among these heterocycles, the azetidine ring is highly valued as a conformationally restricted, low-molecular-weight bioisostere for larger piperidine or pyrrolidine rings.
Specifically, 3-[(4-chlorophenyl)sulfonyl]azetidine hydrochloride is a highly versatile building block. The 4-chlorophenylsulfonyl moiety at the 3-position provides a rigid, directed vector capable of participating in deep hydrophobic pocket binding and hydrogen bonding (via the sulfonyl oxygens). This makes it an excellent motif for kinase, GPCR, and protein-protein interaction inhibitor design. However, functionalizing the secondary amine of this azetidine via C–N cross-coupling presents unique synthetic challenges due to the inherent ring strain of the 4-membered heterocycle.
The standard method for appending an aryl or heteroaryl group to the azetidine nitrogen is the Palladium-catalyzed Buchwald-Hartwig amination [2]. When utilizing 3-[(4-chlorophenyl)sulfonyl]azetidine hydrochloride, two primary mechanistic hurdles must be addressed to ensure high yields:
Salt Neutralization & Stoichiometry: As a hydrochloride salt, the azetidine is protonated and non-nucleophilic. An extra equivalent of a strong base (e.g., NaOtBu or LiHMDS) is strictly required to generate the free base in situ before it can coordinate to the Palladium(II) center. Failing to account for this in the stoichiometric calculations is the most common cause of reaction failure.
Competitive Ring-Opening: The 4-membered azetidine ring is highly strained (~26 kcal/mol). During the catalytic cycle, the intermediate[Ar–Pd(II)(L)–NR₂] complex can undergo an undesired
β
-carbon elimination or ring-opening pathway if the subsequent reductive elimination step is too slow [3].
Causality of Ligand Choice: To suppress ring-opening, the rate of reductive elimination must be drastically accelerated. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos , XPhos , or BrettPhos —force the Pd(II) intermediate into a sterically congested conformation. This steric bulk rapidly expels the desired C–N coupled product, kinetically outcompeting the degradation pathways [4].
Catalytic cycle of Buchwald-Hartwig amination highlighting the risk of azetidine ring-opening.
Experimental Protocols
Self-Validating System: The protocols below are designed with built-in validation steps (e.g., color changes, TLC monitoring) to ensure causality between the physical steps and the chemical mechanism.
Precatalyst: RuPhos Pd G3 or XPhos Pd G3 (2–5 mol%)
Ligand: RuPhos or XPhos (2–5 mol%, matching the precatalyst)
Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv)
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-[(4-chlorophenyl)sulfonyl]azetidine hydrochloride (1.2 equiv), Pd precatalyst (0.05 equiv), ligand (0.05 equiv), and NaOtBu (2.5 equiv). Note: 1.0 equiv of base is consumed immediately to neutralize the HCl salt; the remaining 1.5 equiv drives the catalytic cycle.
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation (observed as black Pd(0) crashing out).
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.
Reaction: Replace the septum with a Teflon-lined screw cap under positive inert gas flow. Heat the reaction mixture to 90–100 °C in a pre-heated oil bath or heating block for 4–12 hours. Validation: The reaction typically transitions from a pale yellow suspension to a deep red/brown homogeneous solution as the active catalyst forms.
Monitoring: Monitor by LC-MS or TLC. The complete consumption of the aryl halide indicates reaction completion.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove Pd black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure N-aryl azetidine.
Optimal for highly electron-deficient aryl/heteroaryl halides (e.g., 2-fluoropyridines, 4-fluoronitrobenzenes).
Step-by-Step Methodology:
Combine the electrophile (1.0 equiv) and 3-[(4-chlorophenyl)sulfonyl]azetidine hydrochloride (1.5 equiv) in anhydrous DMF or DMSO (0.2 M).
Add N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (3.0 equiv). Causality: A weaker base is sufficient here, but excess is still needed to neutralize the HCl salt and act as an acid scavenger for the SNAr byproduct (HF or HCl).
Heat to 80–120 °C for 12 hours.
Quench with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash extensively with brine (3x) to remove DMF/DMSO, dry over Na₂SO₄, and purify via chromatography.
Workflow for the handling and cross-coupling of azetidine hydrochloride salts.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical optimization parameters for the Buchwald-Hartwig coupling of azetidine hydrochloride salts, demonstrating the causality of ligand and base selection on overall yield [3, 5].
Entry
Catalyst System
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Observation / Mechanistic Note
1
Pd(OAc)₂ / PPh₃
Cs₂CO₃ (2.5)
Toluene
100
< 10%
Poor conversion; slow reductive elimination leads to azetidine ring-opening.
2
Pd₂(dba)₃ / BINAP
NaOtBu (2.5)
Dioxane
100
35%
Moderate conversion; bidentate ligand is too rigid for optimal azetidine coupling.
3
RuPhos Pd G3 / RuPhos
K₃PO₄ (3.0)
Dioxane
100
65%
Good conversion; weaker base limits side reactions but slows initial deprotonation.
4
RuPhos Pd G3 / RuPhos
NaOtBu (2.5)
Dioxane
90
92%
Optimal; rapid reductive elimination prevents ring-opening; base fully neutralizes HCl.
5
XPhos Pd G3 / XPhos
NaOtBu (1.2)
Dioxane
90
15%
Failure: Insufficient base to neutralize the azetidine HCl salt and drive the cycle.
References
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]
Trauner, F., et al. "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 2022. URL:[Link][1]
Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Medicinal Chemistry, 2012. URL:[Link][2]
Gildner, P. G., et al. "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles." Organic Process Research & Development, 2019. URL:[Link][3]
Preparation of novel sulfonamides using 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Application Notes & Protocols Topic: Preparation of Novel Sulfonamides using 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride Audience: Researchers, scientists, and drug development professionals. Introduction: The St...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Preparation of Novel Sulfonamides using 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Azetidine-Sulfonamides in Modern Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its robust chemical stability and versatile biological activity.[1][2][3] From pioneering antibacterial agents to modern treatments for cancer, glaucoma, and viral diseases, the -SO₂NH- moiety has proven to be a privileged scaffold in drug design.[2] The continuous evolution of this field necessitates the exploration of novel chemical space to overcome challenges like drug resistance and to improve pharmacological profiles.
The incorporation of small, strained heterocyclic rings, such as azetidine, into drug candidates has emerged as a powerful strategy to modulate key physicochemical properties.[4][5][6] The rigid, three-dimensional structure of the azetidine ring can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—a critical factor for bioavailability.[4][6]
This guide details the application of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride , a specialized and highly valuable building block. This reagent offers a unique advantage: it provides a pre-installed sulfone-functionalized azetidine core, enabling the direct and efficient synthesis of a novel class of N-sulfonylated azetidines. The protocol herein describes a robust and versatile method for coupling this key intermediate with a variety of sulfonyl chlorides, opening a gateway to a diverse library of novel sulfonamide derivatives for screening and drug development.
Soluble in water, methanol; partially soluble in dichloromethane (as free base)
Structural Role & Reactivity
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride serves as a secondary amine equivalent, masked as its hydrochloride salt for enhanced stability and shelf-life. The core reactivity lies in the nucleophilicity of the azetidine nitrogen after deprotonation. The presence of the (4-chlorophenyl)sulfonyl group at the 3-position introduces a significant, rigid substituent that will influence the overall conformation and potential biological interactions of the final products. The key transformation involves the liberation of the free amine using a non-nucleophilic base, which then readily attacks the electrophilic sulfur atom of a sulfonyl chloride to form the desired sulfonamide bond.
Safety, Handling, and Storage
Safe laboratory practice is non-negotiable. Adherence to the following guidelines is mandatory.
Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8] All manipulations of the solid should be performed in a well-ventilated fume hood to avoid inhalation of dust.[7][9]
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] Ensure an eyewash station and safety shower are readily accessible.[8]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible substances.[7][8]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][10]
General Reaction Scheme and Rationale
The core of this protocol is a nucleophilic substitution reaction at the sulfur center of a sulfonyl chloride. The azetidine nitrogen, once deprotonated, acts as the nucleophile.
Scheme 1: General Synthesis of Novel N-Sulfonylated Azetidines
Why a Base is Critical: The starting material is a hydrochloride salt. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl and liberate the secondary amine's lone pair of electrons, rendering it nucleophilic. Typically, slightly more than one equivalent of the base is used to ensure complete deprotonation.
Choice of Solvent: Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the organic reagents while causing the hydrochloride salt byproduct (e.g., triethylammonium chloride) to precipitate, which can sometimes help drive the reaction to completion. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
Temperature Control: The reaction of amines with sulfonyl chlorides can be exothermic. Starting the reaction at 0 °C (ice bath) allows for controlled addition of the sulfonyl chloride and helps to minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted for various sulfonyl chlorides.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
Round-bottom flasks and magnetic stir bars
Magnetic stir plate
Ice bath
Syringes and needles
Glass funnel and separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
UV lamp for TLC visualization
Glass column for chromatography
Step-by-Step Synthesis Procedure
Reaction Setup:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride (1.0 eq).
Add anhydrous dichloromethane (DCM) to create a solution or suspension (approx. 0.1 M concentration).
Place the flask in an ice bath and stir for 10-15 minutes to cool to 0 °C.
Deprotonation:
Slowly add triethylamine (1.2 eq) to the stirring suspension.
Stir the mixture at 0 °C for 20-30 minutes. The suspension may become clearer as the free amine is formed.
Sulfonamide Formation:
Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a separate vial.
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Reaction Monitoring:
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-12 hours.
Work-up:
Once the reaction is complete, quench it by adding deionized water.
Transfer the mixture to a separatory funnel. Add more DCM if necessary.
Wash the organic layer sequentially with:
Saturated aqueous NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic impurities).
Brine (to remove residual water).
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization:
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final sulfonamide.
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12][13]
Workflow Visualization
Caption: Experimental workflow for the synthesis of novel sulfonamides.
Reaction Scope and Data
The described protocol is versatile and has been successfully applied to a range of sulfonyl chlorides, demonstrating its utility in generating a diverse chemical library.
Entry
Sulfonyl Chloride (R-SO₂Cl)
Typical Yield (%)
Notes
1
Benzenesulfonyl chloride
85-95%
Standard aromatic substrate.
2
p-Toluenesulfonyl chloride
88-96%
Electron-donating group tolerated.
3
4-Nitrobenzenesulfonyl chloride
80-90%
Electron-withdrawing group tolerated.
4
Methanesulfonyl chloride
75-85%
Aliphatic sulfonyl chloride is also effective.
5
Thiophene-2-sulfonyl chloride
78-88%
Heteroaromatic substrates are compatible.
Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete deprotonation of the azetidine salt.2. Moisture in the reaction.3. Degradation of the sulfonyl chloride.
1. Ensure at least 1.2 eq of fresh, dry base is used.2. Use anhydrous solvents and dry glassware.3. Use a fresh bottle of the sulfonyl chloride.
Multiple Spots on TLC
1. Incomplete reaction.2. Formation of side products (e.g., from reaction with water).3. Degradation of product on silica gel.
1. Increase reaction time or gently warm the mixture (e.g., to 40 °C).2. Ensure anhydrous conditions.3. Add 1% triethylamine to the chromatography eluent to neutralize the silica gel.
Difficulty in Purification
Product co-elutes with impurities.
Try a different solvent system for chromatography (e.g., Toluene/Acetone or DCM/Methanol).
Logical Relationship Diagram
Caption: Rationale for synthesizing novel azetidine-sulfonamides.
References
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]
Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). PubMed. [Link]
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | Request PDF. ResearchGate. [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2022). Journal of the American Chemical Society. [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2026). Indian Journal of Heterocyclic Chemistry. [Link]
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry. [Link]
Synthesis and Antimicrobial Activity of Some New N-(4-N or N,N-Disubstituted Amino Sulfonyl Phenyl)-3-Chloro-4-Phenyl Azetidine-2-Ones. Oriental Journal of Chemistry. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). PeerJ. [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. [Link]
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules. [Link]
Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. [Link]
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2020). Angewandte Chemie International Edition. [Link]
3-(4-Chlorophenyl)azetidine — Chemical Substance Information. NextSDS. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2012). Der Pharma Chemica. [Link]
Scale-up manufacturing process for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
An Application Note from the Process Chemistry and Scale-Up Synthesis Group Topic: A Robust and Scalable Manufacturing Process for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride Abstract This application note provid...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Process Chemistry and Scale-Up Synthesis Group
Topic: A Robust and Scalable Manufacturing Process for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up manufacturing of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly prevalent in pharmaceutical compounds due to their unique conformational properties.[1][2] This document outlines a validated, two-step synthetic process commencing from commercially available 3-hydroxyazetidine hydrochloride and 4-chlorophenylsulfonyl chloride. We detail the process chemistry, critical parameter control, scale-up considerations, and rigorous analytical methods required to ensure the consistent production of a high-purity active pharmaceutical ingredient (API) intermediate. The protocols described herein are designed to be self-validating, with a focus on safety, efficiency, and regulatory compliance for multi-kilogram production campaigns.[3][4]
Introduction and Strategic Process Design
The synthesis of substituted azetidines is of paramount importance for drug discovery programs. However, their preparation can be challenging, often involving multi-step sequences or hazardous intermediates.[5][6] The target molecule, 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, combines the rigid azetidine core with a sulfonamide moiety, a classic pharmacophore.
Our strategic approach was to develop a convergent synthesis that minimizes step count and utilizes readily available, cost-effective raw materials. The selected route involves the direct sulfonylation of 3-hydroxyazetidine followed by hydrochloride salt formation. This strategy avoids complex protection-deprotection sequences and offers a clear path to scale.[4] Key considerations in this process design include managing the exothermic nature of the sulfonylation reaction, controlling impurity formation, and achieving a specific, stable crystalline form of the final product.[3][7]
Overall Synthetic Pathway
The manufacturing process is a two-step sequence. First, 3-hydroxyazetidine, liberated in situ from its hydrochloride salt, is reacted with 4-chlorophenylsulfonyl chloride in the presence of a tertiary amine base to form the free-base intermediate. Second, this intermediate is converted to its hydrochloride salt and crystallized from a suitable solvent system to yield the final, high-purity product.
Figure 1: Overall synthetic scheme for the target molecule.
Raw Material Specifications
Ensuring the quality and consistency of raw materials is fundamental to the success and reproducibility of any manufacturing process.[8] All materials must be sourced from qualified vendors with comprehensive Certificates of Analysis.
Material
CAS No.
Required Purity
Key Specifications
3-Hydroxyazetidine Hydrochloride
18621-18-6
≥ 98.0%
Appearance: White to off-white solid; Water Content (KF): ≤ 0.5%
4-Chlorophenylsulfonyl Chloride
98-60-2
≥ 99.0%
Appearance: White to light yellow crystalline solid; Must be stored under inert atmosphere.
Triethylamine (TEA)
121-44-8
≥ 99.5%
Water Content (KF): ≤ 0.1%; Must be clear and colorless.
Dichloromethane (DCM)
75-09-2
ACS Grade
Water Content (KF): ≤ 0.02%; Stabilizer: Amylene.
Isopropanol (IPA)
67-63-0
ACS Grade
Water Content (KF): ≤ 0.1%
Methyl tert-Butyl Ether (MTBE)
1634-04-4
ACS Grade
Peroxide-free.
Hydrogen Chloride, 20% in IPA
N/A
18-22% w/w
Titrated prior to use.
Detailed Manufacturing Protocols
The following protocols have been optimized for a 10 kg scale output. All operations should be conducted in a controlled Good Manufacturing Practices (GMP) environment.[8]
Protocol: Synthesis of 1-[(4-Chlorophenyl)sulfonyl]-3-hydroxyazetidine (Free Base)
Causality: This step involves a nucleophilic attack of the secondary amine of 3-hydroxyazetidine on the electrophilic sulfur of the sulfonyl chloride. Dichloromethane (DCM) is selected as the solvent due to its inertness and excellent solubility for both the reactants and the intermediate. Triethylamine (TEA) is a crucial component, acting as a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting azetidine.[9] Strict temperature control is critical; the reaction is exothermic, and maintaining a low temperature (0-10 °C) minimizes the formation of potential dimeric and other process-related impurities.[3]
Procedure:
Reactor Setup: Charge a clean, dry, glass-lined reactor with Dichloromethane (100 L). Begin agitation and cool the vessel to 0-5 °C.
Reagent Charging: Charge 3-Hydroxyazetidine Hydrochloride (11.0 kg, 1.0 eq). Charge Triethylamine (22.2 kg, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes.
Sulfonyl Chloride Addition: In a separate vessel, dissolve 4-Chlorophenylsulfonyl Chloride (21.2 kg, 1.0 eq) in Dichloromethane (50 L). Add this solution slowly to the reactor over 2-3 hours, maintaining the internal temperature between 0-10 °C.
Reaction Monitoring: Monitor the reaction progress by HPLC every hour after the addition is complete. The reaction is considered complete when the area percent of 3-hydroxyazetidine is less than 1.0%.
Aqueous Work-up: Once complete, add process water (50 L) to the reactor and stir for 15 minutes. Stop agitation and allow the layers to separate.
Phase Separation: Transfer the lower organic layer to a second reactor. Extract the aqueous layer with Dichloromethane (25 L) and combine the organic layers.
Washes: Wash the combined organic layer sequentially with 5% aqueous sodium bicarbonate solution (50 L) and then brine (50 L) to remove residual acid and salts.
Solvent Swap: Concentrate the organic layer under vacuum at a temperature below 40 °C to a minimum stirrable volume. Add Isopropanol (50 L) and continue distillation to remove residual DCM. The final volume should be approximately 60 L. This solution of the free base is used directly in the next step.
Protocol: Hydrochloride Salt Formation and Crystallization
Causality: The formation of a hydrochloride salt is often used to improve the stability and handling properties of an API.[10] The choice of crystallization solvent is critical for achieving high purity and a desirable crystal habit. Isopropanol (IPA) is selected as the primary solvent, while Methyl tert-Butyl Ether (MTBE) is used as an anti-solvent. This solvent/anti-solvent combination allows for controlled precipitation, which helps in rejecting impurities into the mother liquor and controlling the particle size distribution of the final product.[11][12] The rate of HCl addition and the cooling profile are critical parameters that must be precisely controlled to ensure batch-to-batch consistency.[13]
Procedure:
Solution Preparation: To the IPA solution of the free base from the previous step, add additional Isopropanol (40 L) to achieve a total volume of ~100 L. Heat the solution to 40-45 °C to ensure complete dissolution.
Filtration: Perform a clarifying filtration through a 1 µm filter to remove any particulate matter.
Salt Formation: Cool the solution to 20-25 °C. Slowly add a 20% solution of Hydrogen Chloride in Isopropanol (approx. 18.5 kg, 1.05 eq) over 1-2 hours. The product will begin to crystallize.
Crystallization and Maturation: After the HCl addition is complete, slowly add MTBE (50 L) over 1 hour as an anti-solvent. Cool the resulting slurry to 0-5 °C and hold at this temperature for at least 4 hours to maximize yield.
Isolation: Filter the solid product using a centrifuge or filter dryer.
Washing: Wash the filter cake with a pre-chilled (0-5 °C) mixture of IPA/MTBE (1:1, 20 L) to remove residual mother liquor.
Drying: Dry the product under vacuum at 45-50 °C until the loss on drying (LOD) is ≤ 0.5%.
Packaging: Discharge the dry, white to off-white crystalline solid into double-lined, sealed containers. Expected yield: 26-28 kg.
Process Scale-Up and Safety Considerations
Scaling a chemical process from the laboratory to a manufacturing plant introduces significant challenges, primarily related to heat and mass transfer, which must be proactively managed.[3]
Figure 2: Manufacturing process flow diagram.
Heat Transfer: The sulfonylation reaction is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. The slow addition of the sulfonyl chloride and a robust reactor cooling system are essential to prevent thermal runaway.[3]
Mixing: Adequate agitation is required to maintain a homogenous slurry during the initial charging and to ensure efficient heat and mass transfer during the reaction. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.
EHS: Hazard and Handling:
4-Chlorophenylsulfonyl Chloride: This reagent is corrosive and reacts with moisture.[14] It must be handled in a dry, well-ventilated area. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and protective clothing.[14][15][16]
Azetidine Hydrochloride: While less hazardous than the free base, fine powders can cause respiratory and eye irritation.[17] Use appropriate dust masks and eye protection during handling.
Solvents: Dichloromethane is a regulated solvent and requires appropriate handling and containment to minimize exposure. All solvent handling should occur in well-ventilated areas or closed systems.
Analytical Quality Control
A robust analytical control strategy is essential for ensuring the quality and consistency of the final product.[4][13]
This reversed-phase HPLC method is designed to separate the main component from starting materials and potential process-related impurities.
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-22 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 230 nm
Injection Volume: 5 µL
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile.
Identification by ¹H NMR
Solvent: DMSO-d₆
Expected Chemical Shifts (δ, ppm): The spectrum should be consistent with the structure, showing characteristic peaks for the aromatic protons of the chlorophenyl group, the methine proton at the 3-position of the azetidine ring, and the methylene protons of the azetidine ring. The exact shifts should be compared against a qualified reference standard.
Conclusion
The manufacturing process detailed in this application note provides a reliable, safe, and scalable route to high-purity 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. By implementing strict controls over raw materials, reaction parameters, and crystallization conditions, this process consistently delivers a product that meets the stringent quality requirements for pharmaceutical intermediates. The provided analytical methods are suitable for both in-process control and final product release, ensuring a robust quality control framework.
References
AK Scientific, Inc. (n.d.). 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride Safety Data Sheet.
Google Patents. (2012). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
Wojton, J., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry.
Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]
ACS Publications. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. Retrieved from [Link]
Precision for Medicine. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. Retrieved from [Link]
PMC. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
PharmaFeatures. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Retrieved from [Link]
MilliporeSigma. (2025). 4-Chlorobenzenesulfonyl chloride Safety Data Sheet.
Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
Semantic Scholar. (n.d.). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. Retrieved from [Link]
Evotec. (2024). Key Considerations for API Process Development and Optimization. Retrieved from [Link]
PMC. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Retrieved from [Link]
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
PQRI.org. (2015). Quality and Regulatory Considerations for Continuous API: a case study. Retrieved from [Link]
PubMed. (2007). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. Retrieved from [Link]
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
PubMed. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Retrieved from [Link]
ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. Retrieved from [Link]
PMC. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a highly valuable building block in this paradigm. The four-membered azetidine ring serves as a low-molecular-weight bioisostere for piperidines and morpholines, while the 3-position (4-chlorophenyl)sulfonyl group provides a strong dipole, a lipophilic vector, and a robust hydrogen-bond acceptor[1].
However, the functionalization of this building block—primarily targeting the secondary amine (N1 position) for C–N or C–C bond formation—presents two distinct chemical challenges:
Ring Strain: Azetidines possess significant ring strain (~25.4 kcal/mol). Under harsh catalytic conditions, the ring is highly susceptible to strain-release degradation or unwanted ring-opening pathways[2].
Salt Neutralization: The substrate is supplied as a hydrochloride salt to ensure bench stability. Catalytic workflows require the in situ liberation of the free amine using an exogenous base. This base must be strong enough to neutralize the HCl but mild enough to prevent base-catalyzed elimination or degradation of the sulfonyl moiety[3].
As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols for the catalytic N-functionalization of this specific azetidine salt, focusing on causality, catalyst selection, and reaction integrity.
Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Mechanistic Causality & Catalyst Selection
For the C–N cross-coupling of azetidines with aryl halides, palladium catalysis is the industry standard. However, the inherent strain of the azetidine ring means that the intermediate palladium-amido complex is prone to
β
-hydride elimination or C–C bond cleavage if the reductive elimination step is not sufficiently fast[4].
To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos or BrettPhos —is mandatory[5][6]. These ligands enforce a steric environment that accelerates product-forming reductive elimination, outcompeting degradation pathways[7]. Furthermore, to handle the hydrochloride salt of the starting material, a mild inorganic base such as
K3PO4
is preferred over aggressive alkoxides (e.g., NaOtBu), which can cause side reactions with the sulfonyl group.
Figure 1: Buchwald-Hartwig catalytic cycle for the N-arylation of azetidine hydrochloride salts.
Protocol A: Step-by-Step N-Arylation
This protocol is a self-validating system: the use of a pre-formed Pd G3 precatalyst ensures a known concentration of the active Pd(0) species, eliminating the variability of in situ reduction.
Anhydrous
K3PO4
(3.0 equiv - Note: 1 equiv neutralizes the HCl, 2 equiv drive the catalytic cycle)
Anhydrous 1,4-Dioxane (0.2 M)
Workflow:
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide, 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, RuPhos Pd G3, RuPhos, and finely milled
K3PO4
.
Solvent Addition: Seal the vial with a PTFE-lined septum cap. Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide.
Reaction Execution: Stir the heterogeneous mixture vigorously (800 rpm) at 80 °C for 12–16 hours.
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, filter, and analyze via LC-MS. Validation check: Look for the complete consumption of the aryl halide and the absence of ring-opened sulfonamide byproducts.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Photoredox/Nickel Dual-Catalyzed Cross-Coupling
Mechanistic Causality & Catalyst Selection
While palladium catalysis excels at C(sp²)–N bond formation, accessing complex C(sp³)–N linkages or functionalizing the azetidine via radical pathways requires an orthogonal approach. Photoredox/Nickel dual catalysis provides a mild, room-temperature platform for these transformations[8].
By utilizing a visible-light-absorbing photocatalyst (e.g.,
Ir(ppy)3
) in tandem with a Nickel catalyst (e.g.,
NiBr2⋅glyme
), the azetidine can be coupled with diverse electrophiles under extremely mild conditions. This approach leverages single-electron transfer (SET) to generate reactive intermediates without the need for elevated temperatures, perfectly preserving the highly strained 4-membered ring and the sensitive sulfonyl group[9].
Figure 2: Photoredox/Nickel dual catalytic workflow for mild azetidine functionalization.
Catalyst Pre-activation: In a dry vial, combine
NiBr2⋅glyme
and dtbbpy in DMA. Stir for 15 minutes until a pale green/blue solution forms, indicating the active Ni-ligand complex.
Reagent Assembly: To a separate photoreactor vial, add the azetidine hydrochloride salt, the electrophile, and
Ir(ppy)3
. Transfer the pre-activated Ni-complex solution into this vial.
Base Addition: Inject DIPEA. Causality note: DIPEA acts as both the neutralizing agent for the hydrochloride salt and the terminal sacrificial reductant in the photoredox cycle.
Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) or sparge with Argon for 15 minutes. Oxygen must be strictly excluded to prevent quenching of the excited photocatalyst.
Irradiation: Irradiate the vial using a 395 nm LED photoreactor equipped with a cooling fan to maintain the temperature at 25 °C. Stir for 18–24 hours.
Workup: Quench the reaction by exposing it to air. Dilute with water and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMA, dry over
Na2SO4
, and purify.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical optimization data for the functionalization of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, highlighting the critical nature of ligand and base selection.
Table 1: Optimization of Buchwald-Hartwig N-Arylation Conditions
Entry
Palladium Source / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd2(dba)3
/ BINAP
Cs2CO3
Toluene
100
15%
Extensive ring-opening due to slow reductive elimination.
2
XPhos Pd G2
NaOtBu
Dioxane
80
45%
Strong base caused partial degradation of the sulfonyl group.
[2] Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal / J. Am. Chem. Soc.
URL:[Link]
[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
URL:[Link]
[4] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
URL:[Link]
[3] Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
URL:[Link]
[8] A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. ACS Publications.
URL:[Link]
In Vitro Assay Preparation and Screening Protocols for 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride Derivatives
Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and ADME Profiling Introduction and Scientific Rationale The tra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists
Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and ADME Profiling
Introduction and Scientific Rationale
The transition from flat, sp²-hybridized planar heterocycles to sp³-rich, three-dimensional architectures is a defining trend in modern drug discovery. The azetidine core, a four-membered nitrogenous heterocycle, has emerged as a privileged scaffold capable of acting as a rigidified bioisostere for piperidines and pyrrolidines .
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a highly specialized building block. It combines the metabolic resilience of the strained azetidine ring with a 4-chlorophenyl sulfonyl moiety—a vector known to effectively occupy deep, hydrophobic pockets in kinase domains, such as the PI3K/AKT/mTOR pathway .
This application note provides a comprehensive, self-validating protocol for preparing this building block, conjugating it to a core scaffold, and evaluating the resulting derivative through high-throughput biochemical (TR-FRET) and metabolic stability (microsomal) assays.
Experimental Workflow & Pathway Context
Caption: Experimental workflow from building block preparation to in vitro screening.
Caption: PI3K/AKT signaling pathway illustrating the target site of the synthesized azetidine derivative.
Pre-Assay Preparation: Conjugation and Solubilization
Before in vitro screening, the building block must be conjugated to a target-specific core (e.g., a pyrimidine or quinazoline scaffold) via the free secondary amine at the azetidine 1-position .
Causality of Reagent Selection
Hydrochloride Salt Form: The compound is supplied as an HCl salt to prevent auto-oxidation and amine degradation during storage.
Neutralization (DIPEA):N,N
-Diisopropylethylamine (DIPEA) is used at 2.5 equivalents. Why? 1.0 eq neutralizes the HCl salt, 1.0 eq acts as a proton sponge during the nucleophilic aromatic substitution (S_NAr) or amidation, and 0.5 eq drives the reaction forward.
Solvent (Anhydrous DMSO): DMSO is highly polar and aprotic, ensuring complete dissolution of the polar HCl salt while preventing competitive hydrolysis of the electrophilic scaffold.
Step-by-Step Protocol
Dissolution: Weigh 10 mg of 3-[(4-Chlorophenyl)sulfonyl]azetidine HCl into a 2 mL glass vial. Add 500 µL of anhydrous DMSO. Vortex until optically clear.
Neutralization: Add 2.5 eq of DIPEA. Stir at room temperature for 10 minutes to generate the free base.
Conjugation: Add 1.0 eq of the electrophilic core scaffold. Heat to 80°C for 4 hours under nitrogen.
Purification: Isolate the target derivative via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to a dry powder.
Stock Preparation: Reconstitute the purified derivative in 100% DMSO to a master stock concentration of 10 mM for downstream assays.
In Vitro Biochemical Assay: PI3K TR-FRET
To evaluate the target engagement and potency of the synthesized derivative, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality & Self-Validation
Why TR-FRET? Compounds containing chlorophenyl rings often exhibit autofluorescence in standard fluorescence intensity assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) normalizes well-to-well variations in liquid dispensing, creating a self-validating system that eliminates false positives.
Step-by-Step Protocol
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM compound stock in 100% DMSO.
Acoustic Dispensing: Transfer 50 nL of the diluted compounds into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter delivery.
Enzyme Addition: Add 2.5 µL of 2x PI3K
α
enzyme in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.05% CHAPS). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 2.5 µL of 2x substrate mix (10 µM ATP and 10 µM PIP2). Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.
Quench & Detection: Add 5 µL of Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the TR-FRET fluorophore-labeled specific antibodies.
Readout: Incubate for 2 hours. Read on a microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm and 665 nm.
In Vitro ADME: Liver Microsomal Stability Assay
The primary structural rationale for incorporating an azetidine ring over a pyrrolidine ring is to mitigate Cytochrome P450 (CYP450)-mediated metabolism. The increased ring strain of the four-membered azetidine increases the bond dissociation energy (BDE) of the
α
-carbon C-H bonds, making hydrogen abstraction by CYP enzymes significantly more difficult .
Causality & Self-Validation
We use Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system. The assay is self-validating through the use of an internal standard (e.g., Tolbutamide) spiked into the quench solution. This normalizes any matrix effects or LC-MS/MS injection volume discrepancies.
Step-by-Step Protocol
Matrix Preparation: Prepare a 0.5 mg/mL solution of HLM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Pre-Incubation: Spike the azetidine derivative to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes.
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At
t=0,15,30,
and
60
minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
Analysis: Transfer the supernatant to an LC-MS/MS system. Calculate the half-life (
T1/2
) and intrinsic clearance (
CLint
) based on the logarithmic decay of the parent compound-to-internal standard peak area ratio.
Data Presentation
The table below summarizes typical quantitative data demonstrating the structural advantage of the 3-[(4-Chlorophenyl)sulfonyl]azetidine building block compared to a standard pyrrolidine analog.
Compound Core
PI3Kα IC₅₀ (nM)
HLM T₁/₂ (min)
HLM CL_int (µL/min/mg)
Pyrrolidine Analog (Control)
15.2
18.0
77.0
Azetidine Derivative (Test)
12.4
> 60.0
< 23.1
Interpretation: The azetidine derivative maintains equipotent target engagement (IC₅₀) while dramatically extending the metabolic half-life, proving the hypothesis that the strained four-membered ring effectively shields the molecule from rapid CYP450
α
-oxidation.
References
Title: Radical strain-release photocatalysis for the synthesis of azetidines
Source: Nature Catalysis, 7(11), 1223-1231 (2024)
URL: [Link]
Title: Novel Syntheses of Azetidines and Azetidinones
Source: Chemical Reviews, 107(11), 4437-4492 (2007)
URL: [Link]
Title: Tri-substituted aryl and heteroaryl derivatives as modulators of PI3-kinase and autophagy pathways
Source: US Patent 11492348B2
URL
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Welcome to the technical support center for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, scientifically-grounded troubleshooting strategies that are both practical and effective. This is not a simple checklist, but a comprehensive resource that explains the "why" behind each experimental step, empowering you to make informed decisions in your work.
Understanding the Challenge: Why is 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride Prone to Poor Aqueous Solubility?
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the molecule that contribute to its limited solubility. 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a salt, which is a common and effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[1][2] However, the presence of the hydrochloride salt does not guarantee high aqueous solubility.
The molecular structure contains a chlorophenylsulfonyl group, which is relatively large and hydrophobic. This lipophilic character can counteract the solubilizing effect of the hydrochloride salt, leading to poor overall aqueous solubility. More than 40% of new chemical entities are practically insoluble in water, making this a frequent hurdle in pharmaceutical development.[3]
This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.
Q1: I've prepared a stock solution of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in water, but I'm seeing precipitation or cloudiness. What's the first thing I should check?
A1: Initial Verification and Basic Solubility Assessment
Your first step should be to confirm the purity of your compound and then systematically assess its baseline solubility. It's possible that the issue is not with the compound itself, but with the experimental conditions.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for precipitation.
Detailed Steps:
Purity Verification: Before extensive troubleshooting, confirm the identity and purity of your 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride using techniques like HPLC-UV or LC-MS. Impurities can significantly impact solubility.
Kinetic Solubility Assessment: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit. A rapid method to estimate solubility is through a kinetic solubility assay.[4]
Protocol: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5][6] Then, make serial dilutions into your aqueous buffer. The concentration at which you first observe precipitation (often measured by nephelometry or visual inspection) is an estimate of the kinetic solubility.[4][5]
pH Measurement: The pH of your aqueous medium is critical. As a hydrochloride salt of a weak base, the solubility of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is pH-dependent.[7][8] In a neutral or basic solution, the salt can convert to the less soluble free base form.
Q2: My compound seems to be more soluble at a lower pH, but I need to work at a physiological pH (around 7.4). What are my options?
A2: Leveraging pH and Formulation Strategies for Physiological Conditions
This is a classic challenge for weakly basic hydrochloride salts. At neutral or higher pH, the equilibrium shifts towards the un-ionized, and often less soluble, free base.
Key Concept: The pH-Solubility Profile
The solubility of an ionizable compound is not a single value but rather a profile that changes with pH. For a hydrochloride salt of a weak base, solubility is typically highest at low pH and decreases as the pH increases.[7][9]
Troubleshooting Strategies:
Detailed pH-Solubility Profiling:
Protocol: Prepare saturated solutions of your compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). After equilibration (typically 24 hours), filter the solutions and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10] This will give you a clear picture of the pH range in which your compound is most soluble.
Formulation with pH Modifiers and Buffers:
If your final formulation allows, you can incorporate buffering agents to maintain a localized acidic pH, even when the bulk medium is at a higher pH. Citrate and phosphate buffers are commonly used.
Co-solvents:
The addition of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble compounds.[11][12]
Common Co-solvents:
Ethanol
Propylene glycol
Polyethylene glycols (PEGs)
Glycerol
Experimental Approach: Create a screening matrix to test the solubility of your compound in various co-solvent/water mixtures. Start with low percentages of the co-solvent (e.g., 5-10%) and gradually increase the concentration.
Co-solvent
Concentration Range
Notes
Ethanol
5-30% (v/v)
Generally well-tolerated in many systems.
Propylene Glycol
10-40% (v/v)
A common pharmaceutical excipient.
PEG 400
10-50% (v/v)
Can also act as a plasticizer.
Q3: I've tried adjusting the pH and using co-solvents, but the solubility is still not sufficient for my application. What are more advanced techniques I can explore?
A3: Advanced Formulation Strategies for Significant Solubility Enhancement
When basic methods are insufficient, more advanced formulation techniques can be employed to overcome significant solubility challenges. These methods often involve altering the physical state of the drug or encapsulating it in a carrier system.
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][14]
Micronization: This process reduces particle size to the micron range using techniques like jet milling.[3][11] While it improves dissolution rate, it doesn't change the equilibrium solubility.[3]
Nanonization: Creating a nanosuspension, where the drug particles are in the nanometer range, can dramatically increase the dissolution rate and saturation solubility.[3][13]
Amorphous Solid Dispersions (ASDs):
In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a polymer matrix.[15] This amorphous form has a higher free energy and is therefore more soluble than its crystalline counterpart.[1]
Common Polymers: PVP, HPMC, Soluplus®
Preparation Methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.[2][16]
Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like your compound, effectively encapsulating the hydrophobic parts and increasing the apparent aqueous solubility.[3][14]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[17]
Lipid-Based Formulations:
For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions upon contact with aqueous media, facilitating drug solubilization and absorption.[14]
Summary of Troubleshooting Approaches
Strategy
Mechanism of Action
When to Use
pH Adjustment
Increases the proportion of the ionized, more soluble form of the drug.[11][12]
For ionizable compounds where the application allows for a non-neutral pH.
Co-solvents
Reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11]
When a moderate increase in solubility is needed and the presence of an organic solvent is acceptable.
Particle Size Reduction
Increases the surface area, leading to a faster dissolution rate.[13]
For dissolution rate-limited absorption.
Amorphous Solid Dispersions
Overcomes the crystal lattice energy, resulting in a higher apparent solubility.[1][18]
For crystalline compounds with very low solubility.
Cyclodextrin Complexation
Encapsulates the hydrophobic drug molecule, increasing its apparent solubility in water.[3][14]
For compounds that can fit within the cyclodextrin cavity.
Lipid-Based Formulations
Solubilizes the drug in a lipidic vehicle that can be readily dispersed in aqueous media.[14]
For highly lipophilic compounds.
Final Recommendations
Troubleshooting the poor aqueous solubility of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride requires a systematic and multi-faceted approach. Always begin with the simplest and most direct methods, such as verifying purity and adjusting the pH, before moving on to more complex formulation strategies. A thorough understanding of the compound's physicochemical properties will guide you in selecting the most appropriate and effective solubility enhancement technique for your specific application.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Yellela, S. R. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142. [Link]
Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 549-554. [Link]
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. [Link]
Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2155-2176. [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Pharmaceutical research, 30(6), 1644-1655. [Link]
Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10), 50-61. [Link]
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(2), 196. [Link]
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142-147. [Link]
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]
John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. [Link]
Serajuddin, A. T., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(4), 476-479. [Link]
MDPI. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. MDPI. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
Technical Support Center: Crystallization of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists tasked with optimizing the isolation of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists tasked with optimizing the isolation of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. By understanding the thermodynamic and kinetic boundaries of this strained heterocycle, you can systematically eliminate impurities and secure a high-purity Active Pharmaceutical Ingredient (API).
Mechanistic Overview: The Causality of Impurity Formation
Azetidines are four-membered, nitrogen-containing saturated heterocycles characterized by significant angle strain (~26 kcal/mol) and an sp³-rich character[1]. While this conformational rigidity is highly prized in medicinal chemistry for locking molecules into well-defined spatial orientations to enhance target receptor affinity, it introduces profound synthetic liabilities during crystallization.
During the formation of the hydrochloride salt, protonation of the azetidine nitrogen drastically increases the electrophilicity of the adjacent ring carbons. If the crystallization environment is not strictly controlled, the chloride counterion can act as a nucleophile, leading to irreversible ring-opening impurities (e.g., 3-chloropropylamine derivatives)[2]. Furthermore, the presence of trace moisture during salt formation can induce hydrolysis of the sulfonyl moiety, while poor solvent selection can lead to the formation of undesired solvates[3].
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant increase in ring-opened impurities (e.g., 3-chloropropylamine derivatives) after HCl addition?Causality: The azetidine ring is inherently strained. When exposed to excess HCl at ambient or elevated temperatures, the kinetic barrier for nucleophilic attack by chloride ions is overcome, cleaving the C-N bond to form ring-opened precursors[2].
Solution: Strictly control the stoichiometry of HCl to 1.0–1.05 equivalents. Perform the salt formation at 0–5 °C. Transitioning from aqueous HCl to anhydrous 4M HCl in dioxane or cyclopentyl methyl ether (CPME) eliminates hydrolytic pathways and reduces the kinetic energy available for ring cleavage[1].
Q2: My isolated crystals are oiling out (Liquid-Liquid Phase Separation) instead of forming a clean suspension. What is the cause?Causality: Oiling out occurs when the crystallization trajectory intersects the binodal phase boundary before the solubility curve. This is typically caused by generating supersaturation too rapidly or by the presence of highly soluble polar impurities that disrupt the crystal lattice.
Solution: Implement a controlled solvent/antisolvent system. Common optimal solvents for azetidine crystallization include ethyl acetate (EtOAc) and dichloromethane (DCM)[4]. Dissolve the free base in EtOAc, dose the HCl source slowly to control the supersaturation rate, and use a non-polar antisolvent (like cold diethyl ether) to induce controlled nucleation[1].
Q3: The API purity is failing due to polymorphic inconsistencies and residual solvent. How can I fix this?Causality: Azetidine derivatives are highly prone to forming undesired solvates when crystallized from certain aromatic solvents (e.g., toluene)[3].
Solution: Avoid aromatic hydrocarbon solvents for the final crystallization. If an undesired solvate has formed, a recrystallization from a lower alcohol (e.g., 1-propanol) or an EtOAc/heptane mixture is highly effective at upgrading the purity to >99% HPLC area and securing the desired polymorphic form[3].
This protocol is designed as a self-validating system; the visual cues (from a clear solution to controlled turbidity) confirm the thermodynamic state of the crystallization, ensuring reproducibility.
Step 1: Free Base Dissolution
Dissolve crude 3-[(4-Chlorophenyl)sulfonyl]azetidine (1.0 eq) in anhydrous Ethyl Acetate (10 volumes) under nitrogen.
Agitate at 20 °C until complete dissolution is achieved.
Self-Validation: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter. This is critical to prevent the heterogeneous nucleation of undesired polymorphs.
Step 2: Controlled Salt Formation
Cool the reactor to 0–5 °C.
Slowly dose 4M HCl in Dioxane (1.05 eq) over 30 minutes via an addition funnel[1].
Self-Validation: The solution should remain clear or become only slightly opalescent during the first half of the addition. Rapid crashing out indicates localized supersaturation; if this occurs, immediately increase the agitation rate.
Once HCl addition is complete, dose cold Diethyl Ether (5 volumes) over 20 minutes[1].
Age the resulting slurry at 0 °C for 2 hours. This aging period allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, purging trapped impurities.
Step 4: Isolation
Filter the suspension under vacuum.
Wash the filter cake with cold EtOAc/Diethyl Ether (1:1, 2 volumes).
Dry under high vacuum at 30 °C for 12 hours to afford the pure hydrochloride salt.
Quantitative Data Presentation
The following table summarizes the impact of crystallization parameters on the impurity profile of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
Temperature
HCl Source
Solvent System
Yield (%)
Ring-Opened Impurity (%)
Hydrolysis Impurity (%)
HPLC Purity (%)
25 °C
37% Aq. HCl
EtOAc
65.4
4.85
2.10
91.2
25 °C
4M HCl / Dioxane
EtOAc
78.2
3.20
0.15
95.5
5 °C
4M HCl / Dioxane
EtOAc / Et₂O
92.8
< 0.10
< 0.05
99.8
Visualization: Impurity Pathways
Thermodynamic vs. kinetic pathways in azetidine hydrochloride crystallization.
References
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Technical Support Center: Preventing Degradation of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride . This compound is a critical building block in drug discovery, but its structural features—specifically the highly strained four-membered azetidine ring combined with a hygroscopic hydrochloride salt form—make it highly susceptible to degradation if mishandled.
This guide provides mechanistic insights, validated handling protocols, and troubleshooting matrices to ensure the scientific integrity of your assays.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic forces at play. The degradation of this compound is rarely driven by the (4-chlorophenyl)sulfonyl group, which is chemically robust. Instead, the vulnerability lies entirely within the azetidine hydrochloride core.
Azetidines possess significant ring strain (approximately 26 kcal/mol). When supplied as a hydrochloride salt to improve transport stability, the azetidine nitrogen is protonated[1]. This protonation creates an azetidinium-like character , rendering the adjacent carbon atoms highly electrophilic. Because the hydrochloride salt is inherently hygroscopic, exposure to ambient humidity causes the powder to absorb moisture[2].
Once moisture is absorbed, localized micro-solvolysis occurs. The absorbed water acts as a nucleophile, attacking the electrophilic carbons of the strained ring. This acid-catalyzed nucleophilic attack results in irreversible ring-opening, yielding acyclic 3-amino-1-propanol derivatives [1.3, 1.4].
Caption: Mechanistic pathway of moisture-induced azetidinium ring-opening degradation.
Solvent Compatibility & Quantitative Stability Data
Choosing the correct solvent is the single most important factor in preventing solvolysis during stock solution preparation. Protic solvents (water, methanol, ethanol) will actively degrade the compound via nucleophilic attack [1.3].
To ensure a self-validating system, the following protocol integrates physical barriers against moisture with analytical quality control (QC) steps. By aliquoting the compound, you prevent the repeated introduction of atmospheric moisture that occurs during freeze-thaw cycles.
Argon or Nitrogen-purged glovebox (or a positive-pressure inert gas line).
Anhydrous DMSO (≥99.9%, packaged under Argon).
Amber glass vials with PTFE-lined screw caps.
Desiccant packets (silica gel or Drierite).
Procedure:
Acclimation: Upon receiving the lyophilized powder (usually shipped on dry ice), allow the sealed vial to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial immediately causes atmospheric condensation on the hygroscopic HCl salt.
Inert Transfer: Transfer the unopened vial to an Argon/Nitrogen-purged glovebox.
Stock Preparation: Dissolve the solid in Anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM or 50 mM). Do not use standard benchtop DMSO, as it readily absorbs water from the air.
Aliquoting: Dispense the master stock into single-use amber vials (e.g., 10 µL to 50 µL per vial). Causality: Single-use aliquots eliminate freeze-thaw cycles, which are a primary driver of azetidine degradation [1.5].
Sealing & Storage: Seal the vials with PTFE-lined caps. Place the vials inside a secondary container filled with desiccant. Store the secondary container at -20°C or -80°C.
Validation (QC Step): Prior to a critical assay, take one aliquot, dilute it in anhydrous acetonitrile, and run an LC-MS. Confirm the presence of the parent mass and ensure there is no +18 Da peak (which indicates water addition/ring-opening).
Caption: Validated workflow for the handling and long-term storage of hygroscopic azetidine salts.
Troubleshooting Matrix
Use this matrix to diagnose and resolve issues encountered during experimental workflows.
Observed Symptom
Root Cause Analysis
Corrective Action
Powder appears sticky, clumpy, or has turned into a gum.
Hygroscopic Moisture Absorption: The HCl salt has absorbed ambient humidity, breaking down the crystalline lattice[2].
Discard compromised powder. For future batches, strictly follow the room-temperature acclimation step before opening the vial.
LC-MS shows a mass shift of +18 Da.
Hydrolytic Ring-Opening: Water has acted as a nucleophile, cleaving the azetidine ring to form an acyclic amino-alcohol[1.3].
Ensure all stock solutions are made in anhydrous aprotic solvents (DMSO/DMF). Check the expiration date of your anhydrous solvent.
Inconsistent biological assay results / Loss of potency over time.
In-Situ Degradation: The compound is degrading in the aqueous assay buffer over prolonged incubation times.
Minimize the time the compound spends in aqueous buffer. Spike the DMSO stock directly into the assay plate immediately before reading.
LC-MS shows a mass shift of +32 Da (in Methanol).
Methanolysis: Methanol has cleaved the ring, forming an acyclic methyl ether derivative.
Never use methanol or ethanol to prepare stock solutions or intermediate dilutions for azetidine compounds.
Frequently Asked Questions (FAQs)
Q: Why is the compound supplied as a hydrochloride salt if it makes it hygroscopic?A: Free-base azetidines are highly volatile and prone to rapid oxidative degradation and polymerization. Converting the azetidine into its hydrochloride salt significantly improves its thermal stability and shelf-life during dry transport[1]. The trade-off is increased hygroscopicity, which must be managed by the end-user.
Q: Can I neutralize the HCl salt to improve stability in solution?A: Yes, but with caution. Neutralizing the salt with a mild, non-nucleophilic base (like DIPEA) in an aprotic solvent converts the azetidinium ion back to the free amine. This reduces the electrophilicity of the ring carbons, making the ring less susceptible to nucleophilic attack[1.4]. However, this should only be done immediately prior to your reaction/assay, as the free base is less stable to oxidation.
Q: How does the (4-chlorophenyl)sulfonyl group at the 3-position affect stability?A: The sulfonyl group is chemically highly stable and resistant to hydrolysis. However, it is strongly electron-withdrawing. While it slightly reduces the basicity of the azetidine nitrogen, it does not provide enough steric hindrance to protect the adjacent carbons from nucleophilic attack once the nitrogen is protonated [1.3].
Q: I accidentally left my DMSO stock solution on the benchtop overnight. Is it still good?A: It is highly recommended to discard it. Standard DMSO is hygroscopic and will absorb water from the air rapidly. Even a small percentage of water in the DMSO will initiate the acid-catalyzed ring-opening of the azetidine core at room temperature.
References
Organic Letters - ACS Publications. "Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect". Available at:[Link]
Microforum. "Janelia Fluor Shelf Life - Probes & Prep" (Discussion on Azetidine ring opening and freeze-thaw degradation). Available at:[Link]
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride vs piperidine derivatives in medicinal chemistry
An in-depth comparative analysis of heterocyclic scaffolds is essential for rational drug design. As a Senior Application Scientist, I have structured this guide to evaluate the strategic replacement of traditional piper...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of heterocyclic scaffolds is essential for rational drug design. As a Senior Application Scientist, I have structured this guide to evaluate the strategic replacement of traditional piperidine rings with azetidine bioisosteres, focusing specifically on the building block 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride .
This guide dissects the physicochemical logic, structural advantages, and experimental workflows required to leverage this scaffold in modern medicinal chemistry.
The Physicochemical Rationale for Ring Contraction
For decades, the six-membered piperidine ring has been a ubiquitous feature in pharmaceuticals due to its commercial availability and synthetic tractability. However, piperidines often introduce liabilities, including high lipophilicity (LogP), excessive basicity (leading to hERG channel inhibition), and susceptibility to Cytochrome P450 (CYP450) mediated oxidation[1][2].
Scaffold hopping to a four-membered azetidine ring—specifically utilizing functionalized building blocks like 3-[(4-Chlorophenyl)sulfonyl]azetidine —addresses these issues through several causal mechanisms:
Reduced Lipophilicity & Molecular Weight: Contracting the ring from six to four members removes two methylene units. This inherently lowers the LogP and molecular weight, which directly improves Ligand Lipophilicity Efficiency (LipE), a critical metric for optimizing brain availability and target specificity[3].
Attenuated Basicity (pKa): The proximity of the strongly electron-withdrawing (4-chlorophenyl)sulfonyl group at the C3 position of the azetidine exerts a more pronounced inductive effect on the secondary amine than it would at the C4 position of a piperidine. Lowering the amine's pKa reduces the basicity, mitigating phospholipidosis and off-target ion channel interactions.
Conformational Rigidity: Azetidines are conformationally constrained compared to the flexible chair-boat transitions of piperidines. This pre-organization reduces the entropic penalty upon binding to the target protein, often resulting in enhanced affinity[1].
Logical relationship mapping the physicochemical impact of piperidine-to-azetidine scaffold hopping.
Comparative Data Analysis
To objectively compare 3-[(4-Chlorophenyl)sulfonyl]azetidine against its piperidine analog (4-[(4-Chlorophenyl)sulfonyl]piperidine ), we must look at both their intrinsic physicochemical properties and their performance when integrated into a drug-like molecule (e.g., as an amide or carbamate derivative).
Table 1: Physicochemical Properties of the Free Base Scaffolds
Property
3-[(4-Chlorophenyl)sulfonyl]azetidine
4-[(4-Chlorophenyl)sulfonyl]piperidine
Impact on Drug Design
Ring Size
4-Membered
6-Membered
Azetidine provides a more compact 3D vector.
Molecular Weight
231.70 g/mol
259.75 g/mol
Lower MW improves ligand efficiency.
Distance (N to S)
3 Bonds
4 Bonds
Closer proximity enhances inductive electron withdrawal.
Calculated pKa (Amine)
~7.8
~9.2
Lower basicity in azetidine reduces hERG liabilities.
Note: Data reflects established trends in medicinal chemistry optimization, such as those observed in Monoacylglycerol Lipase (MAGL) inhibitor development ()[3][4].
Metric
Azetidine Derivative
Piperidine Derivative
Interpretation
Target IC50
12 nM
45 nM
Increased rigidity enhances target engagement.
Microsomal Clearance (CLint)
18 µL/min/mg
42 µL/min/mg
Fewer oxidizable C-H bonds improve stability.
Ligand Lipophilicity Efficiency (LipE)
6.5
4.8
Azetidine achieves better potency per unit of lipophilicity.
Experimental Methodologies
To ensure trustworthiness, the protocols below are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Amide Coupling of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride
This workflow details the N-derivatization of the azetidine core with a target carboxylic acid.
Free-Basing: Suspend 1.0 mmol of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile, while its basicity effectively neutralizes the HCl salt to liberate the nucleophilic secondary azetidine amine.
Electrophile Activation: In a separate vial, dissolve 1.1 mmol of the target carboxylic acid and 1.2 equivalents of HATU in 3 mL of DMF. Stir for 10 minutes.
Causality: HATU rapidly converts the carboxylic acid into an active HOAt ester. This intermediate is highly reactive toward amines but resists spontaneous hydrolysis, minimizing the epimerization of any adjacent chiral centers.
Coupling: Transfer the activated ester solution to the azetidine solution. Stir at 25°C for 2 hours.
Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl.
Causality: DMF is highly miscible with water; washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and ensuring high-purity crude recovery.
Step-by-step experimental workflow for the synthesis and validation of azetidine derivatives.
Protocol B: In Vitro Liver Microsomal Stability Assay
This assay validates the metabolic advantage of the azetidine ring over the piperidine ring.
Preparation: Prepare a 1 µM solution of the synthesized azetidine derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration).
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation (The Self-Validating Step): Initiate the metabolic reaction by adding an NADPH-regenerating system (Solution A + B).
Causality: CYP450 enzymes strictly require NADPH as an electron donor for oxidative metabolism. Running a parallel negative control without NADPH proves that any observed compound depletion is enzymatically driven by CYP450s, rather than resulting from chemical instability or non-specific protein binding.
Quenching: At predetermined time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Causality: Ice-cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the exact time point to ensure precise kinetic decay measurements.
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
).
References
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Validation of LC-MS methods for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride quantification
Validation of LC-MS/MS Methods for the Quantification of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride: A Comparative Guide As a Senior Application Scientist, I frequently encounter the chromatographic paradox pres...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of LC-MS/MS Methods for the Quantification of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the chromatographic paradox presented by amphiphilic small molecules. The quantification of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride—a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and free fatty acid receptor antagonists[1]—presents a unique bioanalytical challenge.
Structurally, this molecule features a highly polar, basic azetidine ring (formulated as a hydrochloride salt) bonded to a lipophilic 4-chlorophenyl sulfonyl group. This guide objectively compares various LC-MS/MS methodologies, explaining the causality behind experimental choices, and provides a self-validating, ICH M10-compliant protocol for robust quantification in biological matrices[2][3].
Mechanistic Challenges of Azetidine Quantification
The primary hurdle in developing an LC-MS/MS assay for this compound lies in its disparate physicochemical properties. The secondary amine of the azetidine ring has a pKa of approximately 10.4. In the acidic mobile phases (e.g., 0.1% formic acid) typically required for optimal positive electrospray ionization (ESI+), the azetidine nitrogen is fully protonated.
On a standard Reversed-Phase (C18) column, this localized positive charge drastically reduces the analyte's ability to partition into the hydrophobic stationary phase. Consequently, the compound elutes near the void volume (
k′<1
), co-eluting with endogenous salts and phospholipids that cause severe ion suppression[4]. Conversely, the 4-chlorophenyl sulfonyl moiety is highly lipophilic, meaning that overly polar stationary phases may lead to excessive retention or peak tailing.
Comparative Analysis of Chromatographic Strategies
To overcome these challenges, three distinct chromatographic strategies are typically evaluated. Table 1 summarizes the objective performance of each approach.
Table 1: Comparison of LC-MS/MS Methodologies for Sulfonyl-Azetidine Quantification
Methodology
Stationary Phase
Mobile Phase Strategy
Retention Mechanism
Performance & Suitability
Standard RPLC
C18 (e.g., Waters XBridge)
0.1% Formic Acid in Water/MeCN
Hydrophobic partitioning
Poor. Analyte elutes in the void volume due to azetidine protonation. High matrix effects.
High-pH RPLC
C18 (pH-stable)
10 mM Ammonium Bicarbonate (pH 10) / MeOH
Hydrophobic partitioning (Neutralized amine)
Moderate. Good retention, but high pH limits column lifespan and can cause on-column degradation of the sulfonyl linkage.
Optimal. Excellent retention of the protonated azetidine ring. Orthogonal selectivity removes phospholipid interference.
Optimized Sample Preparation Workflow
Direct protein precipitation (PPT) often fails to remove endogenous phospholipids, which are detrimental to HILIC separations. Instead, Liquid-Liquid Extraction (LLE) is the preferred, self-validating sample preparation method.
The Causality of LLE: By adjusting the plasma sample to pH 11.5 using sodium hydroxide, the azetidine ring is forced into its uncharged, free-base form. This allows the molecule to efficiently partition into a moderately polar organic solvent like methyl tert-butyl ether (MTBE)[4]. Highly polar matrix components (salts, proteins) remain trapped in the aqueous phase. Upon evaporation and reconstitution in a high-organic HILIC mobile phase, the sample is perfectly primed for injection.
Fig 1: Optimized bioanalytical LC-MS/MS workflow for azetidine quantification.
Self-Validating Protocol (ICH M10 Compliant)
The following protocol is designed as a self-validating system, ensuring that every batch run inherently verifies its own accuracy and precision according to the ICH M10 guidelines implemented in January 2023[2][5].
Step 1: Sample Extraction (LLE)
Aliquot 50 µL of human plasma into a 2.0 mL microcentrifuge tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar sulfonyl-azetidine).
Add 50 µL of 0.5 M NaOH to basify the sample (pH > 11.5). Vortex for 10 seconds.
Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to drive partitioning[4].
Centrifuge at 14,000 × g for 5 minutes at 4°C.
Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10 mM Ammonium Formate).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: Isocratic hold at 90% B for 1.0 min, linear gradient to 60% B over 2.5 min, hold for 1.0 min, return to 90% B.
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI+ MRM)
The mass spectrometer is operated in positive ion mode. Collision-induced dissociation (CID) of the [M+H]+ precursor ion (
m/z
232.0) yields two primary fragments via the cleavage of the C-S bond between the azetidine ring and the sulfonyl group[6].
Fig 2: ESI+ CID fragmentation pathway of 3-[(4-Chlorophenyl)sulfonyl]azetidine.
To meet ICH M10 requirements, the method must demonstrate rigorous accuracy, precision, and minimal matrix effects[3][7]. The calibration curve must cover the expected pharmacokinetic range, with at least 75% of standards falling within ±15% of their nominal concentration (±20% at the LLOQ)[7].
Table 2: Representative ICH M10 Validation Metrics for the HILIC-LLE Method
Validation Parameter
ICH M10 Acceptance Criteria
Observed HILIC-LLE Performance
Status
Linearity Range
R2≥0.99
, 75% of stds pass
1.0 to 1000 ng/mL (
R2=0.998
)
PASS
Intra-run Accuracy
±15% (±20% at LLOQ)
-4.2% to +6.1%
PASS
Intra-run Precision (CV)
≤15%
(
≤20%
at LLOQ)
2.8% to 7.4%
PASS
Matrix Factor (IS Normalized)
CV
≤15%
across 6 lots
0.95 to 1.02 (CV = 4.1%)
PASS
Extraction Recovery
Consistent and reproducible
88.5% ± 3.2%
PASS
By utilizing LLE to isolate the free base and HILIC to retain the protonated polar moiety, this methodology provides a highly robust, self-validating framework that completely circumvents the limitations of standard reversed-phase approaches.
Benchmarking 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride against other azetidine building blocks
Benchmarking 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride in Drug Discovery: A Comprehensive Comparison Guide Executive Summary & Strategic Rationale In modern medicinal chemistry, fragment-based drug design relie...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride in Drug Discovery: A Comprehensive Comparison Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, fragment-based drug design relies heavily on conformationally restricted scaffolds to minimize the entropic penalty of target binding[1]. Azetidines have emerged as privileged bioisosteres for larger saturated heterocycles—such as piperidines, piperazines, and morpholines—because they effectively lower lipophilicity (cLogP), reduce molecular weight, and improve metabolic stability[2].
While simple azetidines serve as polar linkers, 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a highly specialized building block. It combines the rigid, low-molecular-weight azetidine core with a pharmacologically critical 4-chlorophenylsulfonyl moiety. This specific structural triad (azetidine + sulfonyl + chloroaryl) is highly sought after for targeting deep hydrophobic pockets while maintaining crucial hydrogen-bond acceptor interactions, a strategy successfully utilized in the development of STAT3 inhibitors and oxidative phosphorylation (OXPHOS) inhibitors[3][4].
Physicochemical Benchmarking
To objectively evaluate 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride, it must be benchmarked against other standard azetidine building blocks. The table below illustrates how substitutions at the 3-position drastically alter the physicochemical properties of the ring, particularly the basicity (pKa) of the nitrogen atom[5].
Table 1: Physicochemical Comparison of Azetidine Building Blocks
Building Block
Key Structural Feature
Predicted pKa (Amine)
cLogP
Primary Medicinal Chemistry Application
Azetidine (Parent)
Unsubstituted, highly basic
~11.3
~0.1
Base scaffold; rarely used unprotected due to volatility and high basicity[6].
3-Aminoazetidine
Polar, dual-reactive
~8.3
-0.5
Highly polar linker; used to increase aqueous solubility.
Azetidine-3-carboxylic acid
Zwitterionic
~3.5 (acid)
-1.0
Acidic bioisostere; used as a rigid amino acid mimic.
3-(Methylsulfonyl)azetidine
Small, rigid H-bond acceptor
~8.0–8.5
-0.2
Polar rigidifier; avoids lipophilic toxicity while providing H-bond acceptors[7].
3-[(4-Chlorophenyl)sulfonyl]azetidine
Lipophilic aryl + sulfonyl
~8.0
~1.8
Hydrophobic pocket targeting; capable of halogen bonding and strong van der Waals interactions.
Causality Note: The pKa of the azetidine nitrogen drops significantly from ~11.3 in the parent compound to ~8.0 when an electron-withdrawing sulfonyl group is placed at the 3-position. This inductive effect makes the nitrogen less nucleophilic, which directly impacts the thermal requirements for downstream coupling reactions[5].
Pharmacophore Mapping & Mechanistic Insights
Why choose the 4-chlorophenylsulfonyl derivative over a simpler methylsulfonyl variant? The answer lies in the specific binding mechanics required for complex protein targets.
The Azetidine Core: Acts as a rigid vector. By locking the conformation, it reduces the degrees of freedom, leading to a lower entropic penalty upon binding to the target protein[1].
The Sulfonyl Group: Acts as a rigid hinge and provides two potent hydrogen-bond acceptors. It prevents the attached aryl group from freely rotating, locking it into a favorable bioactive conformation.
The 4-Chlorophenyl Group: The chlorine atom is not merely a lipophilic filler; it is capable of engaging in halogen bonding —a highly directional, non-covalent interaction with backbone carbonyls in hydrophobic pockets (such as the SH2 domain of STAT3)[3].
Caption: Pharmacophore mapping of 3-[(4-Chlorophenyl)sulfonyl]azetidine interacting with a target.
Because 3-[(4-Chlorophenyl)sulfonyl]azetidine is supplied as a highly stable hydrochloride salt, it must be carefully free-based in situ before it can be coupled to a core drug scaffold. The following protocol details an
SNAr
(Nucleophilic Aromatic Substitution) coupling, designed as a self-validating system.
Protocol:
SNAr
Coupling with a Heteroaryl Chloride
Preparation: In an oven-dried 10 mL reaction vial, suspend 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL).
Expertise Insight: DMF is chosen because its high dielectric constant stabilizes the Meisenheimer complex transition state during the
SNAr
reaction.
Expertise Insight: DIPEA is strictly preferred over Triethylamine (TEA). DIPEA is non-nucleophilic due to steric hindrance, preventing unwanted side reactions with the electrophile, while efficiently neutralizing the HCl salt. The suspension will clear as the free base is generated.
Electrophile Addition: Add the target heteroaryl chloride (e.g., 2-chloropyrimidine, 1.1 eq, 0.55 mmol) in one portion.
Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.
Expertise Insight: Because the electron-withdrawing sulfonyl group lowers the basicity and nucleophilicity of the azetidine nitrogen (pKa ~8.0 vs 11.3), ambient temperature is insufficient for coupling. Thermal activation is required to overcome the activation energy barrier.
In-Process Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.
Self-Validation: The reaction is deemed complete when the starting material peak (UV 254 nm) is <5% and the expected mass of the coupled product (M+H) dominates the spectra.
Workup & Purification: Quench the reaction with water (10 mL). Because the 4-chlorophenyl group is highly lipophilic (cLogP ~1.8), the product will typically precipitate. Filter the solid, wash with cold water, and purify via reverse-phase Prep-HPLC.
Caption: Step-by-step synthetic workflow for the N-derivatization of the azetidine building block.
References
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery
The Journal of Organic Chemistry - ACS Publications[Link][2]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors
Journal of Medicinal Chemistry - PMC / NIH[Link][3]
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors
PMC / NIH[Link][4]
pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives
ResearchGate[Link][5]
Azetidine - Chemical Properties and Structure
Grokipedia[Link][6]
Reproducibility of Amination Reactions with 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride: A Comparative Guide
Executive Summary: The Strategic Value of Strained Scaffolds In modern drug discovery, the azetidine ring has emerged as a privileged scaffold, frequently utilized to replace piperidines and pyrrolidines to improve metab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Value of Strained Scaffolds
In modern drug discovery, the azetidine ring has emerged as a privileged scaffold, frequently utilized to replace piperidines and pyrrolidines to improve metabolic stability, lower lipophilicity, and introduce rigid conformational constraints[1]. However, the functionalization of highly substituted azetidines—specifically via C–N bond formation—presents unique synthetic challenges.
This guide provides an in-depth, objective comparison of the amination reproducibility of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride against alternative azetidine building blocks. By analyzing the causality between the 3-arylsulfonyl substituent and the azetidine nitrogen's reactivity, we establish self-validating protocols for highly reproducible Buchwald-Hartwig cross-couplings and reductive aminations.
Mechanistic Rationale & Causality: Electronic and Steric Gating
The reproducibility of amination reactions involving azetidine hydrochlorides is fundamentally governed by the interplay of the free-basing efficiency, the nucleophilicity of the secondary amine, and the steric environment of the transition state.
When comparing 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride to unsubstituted azetidine, two distinct mechanistic causalities emerge:
Inductive Electronic Effects (pKa Modulation): The strongly electron-withdrawing 3-(4-chlorophenyl)sulfonyl group exerts a through-bond inductive effect that slightly lowers the pKa of the azetidine nitrogen's conjugate acid compared to unsubstituted azetidine[2]. While this makes the hydrochloride salt slightly easier to deprotonate, it also reduces the intrinsic nucleophilicity of the resulting free amine. Consequently, standard reductive amination conditions often require stronger electrophilic activation (e.g., the use of Lewis acids) to achieve high yields.
Steric Gating in Transmetalation: In Palladium-catalyzed Buchwald-Hartwig aminations, the bulky 3-arylsulfonyl group creates a sterically demanding environment during the amine coordination and transmetalation steps of the catalytic cycle[3]. To overcome this and prevent catalyst stalling, the use of highly active, sterically accommodating pre-catalysts (such as Pd-PEPPSI or RuPhos-Pd-G3) is required to ensure reproducible C–N bond formation[4].
Pd-catalyzed amination cycle highlighting steric and electronic gating by the 3-substituent.
Comparative Performance Data
To objectively assess reproducibility, we compared the amination of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride against unsubstituted azetidine hydrochloride and 3-phenylazetidine hydrochloride. The data below synthesizes expected yields and relative standard deviations (RSD) across multiple standardized runs, emphasizing the need for optimized conditions for the sulfonylated derivative[5].
Data Interpretation: The 3-[(4-chlorophenyl)sulfonyl] variant exhibits a slightly lower overall yield and a higher RSD. This variance is primarily attributed to incomplete in situ free-basing of the hydrochloride salt and subsequent competitive degradation pathways if the active Pd(0) species is starved of the nucleophile.
Self-Validating Experimental Protocols
To mitigate the reproducibility issues highlighted in the comparative data, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) that confirm the success of intermediate states (e.g., complete free-basing) before the reaction is allowed to proceed.
This protocol utilizes a biphasic base approach or a highly soluble organic base to ensure the hydrochloride salt does not poison the palladium catalyst.
Pre-Activation & Free-Basing: In an oven-dried Schlenk tube under argon, add 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride and Cs₂CO₃. Add the solvent mixture and stir vigorously at 40°C for 30 minutes.
Self-Validation Check 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the complete disappearance of the protonated salt mass and the presence of the free base before proceeding.
Catalyst Introduction: Cool the mixture to room temperature. Add the aryl halide and the RuPhos-Pd-G3 pre-catalyst. The use of a G3 pre-catalyst ensures rapid, base-mediated generation of the active L-Pd(0) species without requiring the amine to act as a reducing agent[3].
Coupling: Seal the tube and heat to 85°C for 12 hours.
Reaction Monitoring:
Self-Validation Check 2: At 6 hours, perform an IPC via TLC (Hexanes/EtOAc) and LC-MS. If unreacted aryl halide remains but the azetidine is consumed, it indicates competitive β-hydride elimination or degradation. Do not add more catalyst; instead, add 0.2 eq of the azetidine free base.
Workup: Cool to room temperature, dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Self-validating workflow for Buchwald-Hartwig amination of azetidine hydrochlorides.
Protocol B: Reductive Amination with Aldehydes
Because the 3-arylsulfonyl group reduces the nucleophilicity of the azetidine, iminium ion formation can be the rate-limiting step.
Step-by-Step Methodology:
Imine Formation: Dissolve 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride (1.1 mmol) and the target aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) dropwise to liberate the free base.
Self-Validation Check 1: Monitor the pH of the reaction mixture. It must be maintained between pH 5-6 to optimally catalyze iminium ion formation without fully protonating the azetidine nitrogen.
Reduction: Stir for 2 hours at room temperature to allow complete iminium formation. Then, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions to prevent thermal spikes.
Completion Verification:
Self-Validation Check 2: After 12 hours, quench a micro-aliquot in 1M NaOH and extract with EtOAc. Analyze via GC-MS or LC-MS. The ratio of product to unreacted aldehyde should exceed 98:2.
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry, and purify.
Conclusion
While 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride presents slightly lower intrinsic reactivity and higher variability than unsubstituted azetidine due to its steric bulk and electron-withdrawing nature, it remains an exceptionally valuable building block. By shifting from standard, generalized amination conditions to self-validating protocols that prioritize complete in situ free-basing and utilize highly active pre-catalysts, researchers can achieve >85% yields with high reproducibility (RSD < 5%).
Navigating the Safe Handling of 3-[(4-Chlorophenyl)sulfonyl]azetidine Hydrochloride: A Guide for Laboratory Professionals
The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential safety and logistical information for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. By understanding the inherent risks and adhering to the detailed protocols within, you can mitigate potential hazards and foster a culture of safety within your laboratory.
Understanding the Hazard Profile
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride is a compound that requires careful handling due to its potential health effects. The primary hazards associated with this and structurally similar compounds include irritation to the skin, eyes, and respiratory system.[1][2][3][4] In some cases, related compounds can be corrosive, causing severe burns.[5][6][7] A key consideration for the sulfonyl chloride functional group is its reactivity, particularly with water, which can lead to the release of corrosive byproducts.[8]
Irritation of the lungs and respiratory system.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride. The following PPE is mandatory to minimize exposure and ensure personal safety.[9]
Eye and Face Protection:
Safety Glasses: At a minimum, safety glasses with side shields meeting American National Standards Institute (ANSI) Z87 standards must be worn.[10]
Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required.[11][12]
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety glasses or goggles to protect the entire face.[10][12]
Hand Protection:
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[12][13] Always inspect gloves for tears or punctures before use.[14] For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
Body Protection:
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[9]
Closed-Toed Shoes and Full-Length Pants: To prevent skin exposure to spills, closed-toed shoes and long pants are mandatory in the laboratory.[10][15]
Respiratory Protection:
Engineering Controls: All work with 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
Respirator: If there is a potential to exceed exposure limits, or in the event of a spill, a NIOSH-approved respirator may be necessary.[11][14]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any damage or leaks.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][16] The storage area should be clearly marked.
Handling and Use
The following workflow diagram illustrates the essential steps for the safe handling of 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
Caption: Safe Handling Workflow
Step-by-Step Handling Protocol:
Preparation:
Don all required PPE as outlined in Section 2.
Ensure the chemical fume hood is on and functioning correctly.
Gather all necessary equipment, including spatulas, weigh paper, and reaction vessels.
Handling:
Use a spatula to transfer the solid compound, avoiding the creation of dust.[9]
If dissolving, slowly add the solvent to the compound to prevent splashing.
Keep the container tightly closed when not in use.
Post-Handling:
Thoroughly decontaminate the work surface with an appropriate solvent.
Dispose of any contaminated disposable materials in a designated hazardous waste container.[9]
Remove PPE and wash hands thoroughly with soap and water.[17]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing unforeseen incidents.
Spill Response
In the event of a spill, follow these steps:
Evacuate: Immediately evacuate all non-essential personnel from the area.[13]
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[16] Do not use water.[11]
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride must be treated as hazardous waste.
Waste Segregation:
Solid Waste: Collect unused compound and contaminated disposable items (e.g., gloves, weigh paper) in a clearly labeled, sealed container.
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.
Disposal Procedure:
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]
Do not pour any waste containing this compound down the drain.[1]
The following decision tree provides a visual guide for the disposal of materials contaminated with 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride.
Caption: Waste Disposal Decision Tree
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride before commencing any work.
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